1,3,5-tri-O-benzoyl-alpha-L-ribofuranose
Overview
Description
1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is a chemical compound with the molecular formula C26H22O8 and a molecular weight of 462.45 g/mol . It is a derivative of ribofuranose, where three hydroxyl groups are replaced by benzoyl groups. This compound is often used as an intermediate in the synthesis of nucleosides and other biologically active molecules .
Mechanism of Action
Target of Action
It is known to be used as a starting material for nucleosides , which are key components of many biological molecules and processes.
Mode of Action
As a precursor to nucleosides, it may interact with its targets by being incorporated into nucleic acids or other biomolecules, thereby influencing their structure and function .
Biochemical Pathways
Given its role as a precursor to nucleosides, it can be inferred that it may be involved in nucleic acid synthesis and metabolism .
Pharmacokinetics
It is known to be insoluble in water and easily soluble in chloroform , which may influence its bioavailability and distribution within the body.
Result of Action
As a precursor to nucleosides, it may contribute to the synthesis of nucleic acids and other biomolecules, potentially influencing cellular processes such as replication, transcription, and translation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose. For instance, its solubility characteristics suggest that it may be more effective in non-polar environments . Additionally, its stability may be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tri-O-benzoyl-alpha-L-ribofuranose typically involves the benzoylation of alpha-L-ribofuranose. The process begins with the protection of the hydroxyl groups on the ribofuranose molecule. Benzoyl chloride is commonly used as the benzoylating agent, and the reaction is carried out in the presence of a base such as pyridine . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-tri-O-benzoyl-alpha-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups back to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction restores the original hydroxyl groups .
Scientific Research Applications
1,3,5-tri-O-benzoyl-alpha-L-ribofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of nucleosides, which are essential for DNA and RNA synthesis.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tri-O-benzoyl-alpha-D-ribofuranose: A similar compound with a different stereochemistry.
1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose: Another derivative with acetyl groups instead of benzoyl groups.
Uniqueness
1,3,5-tri-O-benzoyl-alpha-L-ribofuranose is unique due to its specific stereochemistry and the presence of benzoyl groups, which provide stability and protection during chemical reactions. This makes it particularly useful in the synthesis of nucleosides and other biologically active molecules .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHVPBKTTFVAQF-YGWSKSRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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